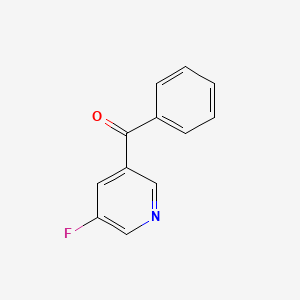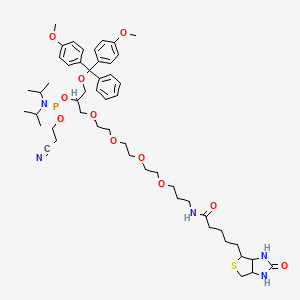
Biotin-teg cep
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biotin-TEG CE-Phosphoramidite is a compound used in the modification of oligonucleotides. It incorporates a biotin label with a triethylene glycol spacer, which can be added internally or at the 5’ end of an oligonucleotide. This compound is commonly used in detection systems in conjunction with streptavidin, a protein that binds strongly to biotin .
Preparation Methods
Biotin-TEG CE-Phosphoramidite is synthesized through a series of chemical reactions. The synthetic route involves the protection of one hydroxyl group with a dimethoxytrityl (DMTr) group and the conversion of the other hydroxyl group into a phosphoramidite. The coupling time for the synthesis is typically 12-15 minutes, and most deprotection conditions are applicable. For optimal yield, oligonucleotides are prepared with the DMTr group on, which is removed after cleavage and deprotection .
Chemical Reactions Analysis
Biotin-TEG CE-Phosphoramidite undergoes various chemical reactions, including:
Substitution Reactions: The compound can be used to add biotin to the 3’ or 5’ end of an oligonucleotide through substitution reactions.
Cleavage Reactions: The 1,2-diol configuration allows cleavage of the biotin TEG during deprotection.
Common reagents used in these reactions include dimethoxytrityl chloride (DMTr-Cl) for protection and phosphoramidite reagents for coupling. The major products formed from these reactions are biotin-labeled oligonucleotides.
Scientific Research Applications
Biotin-TEG CE-Phosphoramidite has a wide range of applications in scientific research, including:
Detection of Proteins: It is used in nonradioactive immunoassays and cytochemical staining.
Cell Separation: The compound aids in the separation of cells by binding to streptavidin-coated surfaces.
Isolation of Nucleic Acids: It is used to isolate specific DNA/RNA sequences by hybridization.
Probing Conformational Changes: The compound is used to probe conformational changes in ion channels
Mechanism of Action
The mechanism of action of Biotin-TEG CE-Phosphoramidite involves the strong binding of biotin to streptavidin. The triethylene glycol spacer minimizes steric hindrance, facilitating the capture of biotin-labeled oligonucleotides onto streptavidin-coated surfaces. This binding is highly specific and strong, making it useful for various detection and isolation applications .
Comparison with Similar Compounds
Biotin-TEG CE-Phosphoramidite is unique due to its triethylene glycol spacer, which minimizes steric hindrance and enhances binding efficiency. Similar compounds include:
DesthioBiotin-TEG: Similar to Biotin-TEG but without the thiol group.
Biotin Azide: This biotin carries modifications of reactive azide groups and is used in click chemistry for specific labeling applications.
Biotin-TEG CE-Phosphoramidite stands out due to its versatility in labeling oligonucleotides at multiple positions and its strong binding affinity to streptavidin.
Properties
Molecular Formula |
C52H76N5O11PS |
|---|---|
Molecular Weight |
1010.2 g/mol |
IUPAC Name |
N-[3-[2-[2-[2-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropoxy]ethoxy]ethoxy]ethoxy]propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
InChI |
InChI=1S/C52H76N5O11PS/c1-39(2)57(40(3)4)69(67-29-12-26-53)68-46(37-66-52(41-14-8-7-9-15-41,42-18-22-44(60-5)23-19-42)43-20-24-45(61-6)25-21-43)36-65-35-34-64-33-32-63-31-30-62-28-13-27-54-49(58)17-11-10-16-48-50-47(38-70-48)55-51(59)56-50/h7-9,14-15,18-25,39-40,46-48,50H,10-13,16-17,27-38H2,1-6H3,(H,54,58)(H2,55,56,59) |
InChI Key |
JHOFQGWLXUQCDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC(COCCOCCOCCOCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




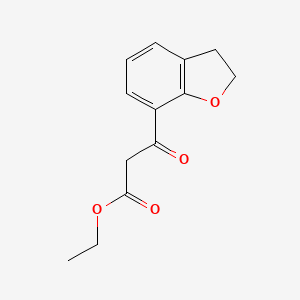
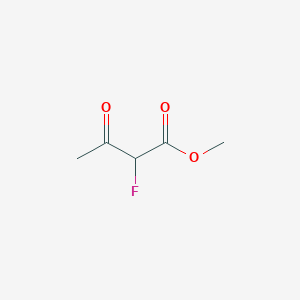




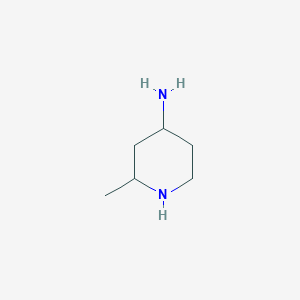
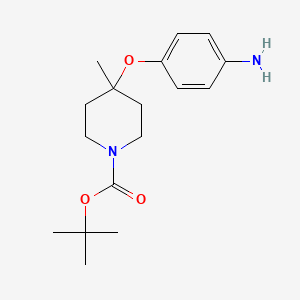
![[2-(4-Chloro-phenoxy)-4-fluoro-phenyl]-methanol](/img/structure/B12081873.png)


